Prednisolon-Tebutat
Übersicht
Beschreibung
Prednisolon-Tebutat ist ein synthetisches Glukokortikoid-Kortikosteroid und ein Kortikosteroid-Ester. Es wird hauptsächlich aufgrund seiner entzündungshemmenden und immunsuppressiven Eigenschaften verwendet. Diese Verbindung ist ein Derivat von Prednisolon, das modifiziert wurde, um seine pharmakokinetischen Eigenschaften und seine Wirksamkeit zu verbessern .
Wissenschaftliche Forschungsanwendungen
Prednisolon-Tebutat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den Glukokortikoidrezeptor bindet, eine Art von Kernrezeptor. Diese Bindung führt zu Veränderungen in der Genexpression, die zur Unterdrückung von Entzündungs- und Immunreaktionen führen. Die Verbindung hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren und reduziert so Entzündungen und Immunaktivität .
Ähnliche Verbindungen:
Prednisolon: Die Stammverbindung, die aufgrund ihrer entzündungshemmenden Eigenschaften weit verbreitet ist.
Deflazacort: Ein weiteres Glukokortikoid mit ähnlichen Verwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Vamorolon: Eine neuere Verbindung mit reduzierten Nebenwirkungen im Vergleich zu traditionellen Glukokortikoiden.
Vergleich: this compound ist aufgrund seiner veresterten Form einzigartig, die seine Stabilität erhöht und seine Wirkdauer verlängert. Im Vergleich zu Prednisolon weist es verbesserte pharmakokinetische Eigenschaften auf, wodurch es in bestimmten klinischen Situationen wirksamer ist. Deflazacort und Vamorolon bieten alternative Optionen mit unterschiedlichen Nebenwirkungsprofilen und Wirksamkeit .
Wirkmechanismus
Target of Action
Prednisolone tebutate is a synthetic glucocorticoid corticosteroid . Its primary targets are the glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Prednisolone tebutate exerts its effects by binding to the glucocorticoid receptors. This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like prednisolone tebutate include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin (PG) synthesis via two actions on the arachidonic acid (AA) pathway . This results in the suppression of the inflammatory response and the immune system, which can be beneficial in conditions such as adrenocortical insufficiency, inflammatory conditions, and some cancers .
Pharmacokinetics
It’s known that prednisolone can be reversibly metabolized to prednisone, which is then metabolized to various compounds . Prednisolone acetate, a related compound, is predominantly excreted in the urine .
Result of Action
The result of prednisolone tebutate’s action is a reduction in inflammation and immune response. This can lead to relief from symptoms in various conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .
Biochemische Analyse
Biochemical Properties
Prednisolone tebutate, like other glucocorticoids, interacts with the glucocorticoid receptor . This interaction leads to changes in gene expression that result in multiple downstream effects over hours to days .
Cellular Effects
Prednisolone tebutate has anti-inflammatory and immunosuppressive effects . It suppresses virtually every component of the inflammatory process, including the synthesis of interleukins and other proinflammatory cytokines, cell-mediated immunity, complement synthesis, and the production and activity of leukocytes .
Molecular Mechanism
The molecular mechanism of action of prednisolone tebutate involves binding to the glucocorticoid receptor . This binding mediates changes in gene expression that lead to multiple downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, prednisolone tebutate has been shown to suppress inflammation induced by monosodium urate crystals at 7 days . It also produced atrophy and necrosis of the membrane, yielding a very thin membrane with almost no vessels .
Dosage Effects in Animal Models
In animal models, the effects of prednisolone tebutate have been studied at various dosages . The plasma pharmacokinetics of prednisolone and its active metabolite prednisolone were determined following oral prednisone administration in dogs .
Metabolic Pathways
Prednisolone can be reversibly metabolized to prednisone, which is then metabolized to various compounds . This indicates that prednisolone tebutate may be involved in similar metabolic pathways.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Prednisolon-Tebutat beinhaltet die Veresterung von Prednisolon mit tert-Butylacetat. Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Esters sicherzustellen .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound großtechnische Veresterungsprozesse. Das Reaktionsgemisch wird einer Hochdruckflüssigkeitschromatographie unterzogen, um das Endprodukt zu reinigen. Die Verbindung wird dann in sterilen, stickstoffdichten Behältern gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prednisolon-Tebutat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften haben können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem Molekül modifizieren, wodurch sich möglicherweise seine Aktivität ändert.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu Alkoholen oder anderen reduzierten Formen führen kann .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: The parent compound, used widely for its anti-inflammatory properties.
Deflazacort: Another glucocorticoid with similar uses but different pharmacokinetic properties.
Vamorolone: A newer compound with reduced side effects compared to traditional glucocorticoids.
Comparison: Prednisolone tebutate is unique due to its esterified form, which enhances its stability and prolongs its duration of action. Compared to prednisolone, it has improved pharmacokinetic properties, making it more effective in certain clinical settings. Deflazacort and vamorolone offer alternative options with varying side effect profiles and efficacy .
Biologische Aktivität
Prednisolone tebutate, a corticosteroid derivative, exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article delves into its pharmacological effects, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.
Chemical Profile
- Chemical Formula : CHO
- Molecular Weight : 458.59 g/mol
- Synonyms : Anhydrous prednisolone tebutate, prednisolone 21-tert-butylacetate
Prednisolone tebutate functions as a glucocorticoid, influencing various biological processes:
- Anti-Inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and chemokines, reducing inflammation at the site of action.
- Immunosuppressive Properties : The compound decreases lymphocyte proliferation and function, which is beneficial in conditions requiring immune modulation .
Pharmacological Effects
The biological activity of prednisolone tebutate can be summarized as follows:
Effect | Description |
---|---|
Anti-inflammatory | Reduces inflammation by inhibiting leukocyte infiltration and cytokine release. |
Immunosuppressive | Suppresses immune response, useful in autoimmune diseases. |
Metabolic effects | Affects carbohydrate metabolism and can lead to increased blood glucose levels. |
Clinical Applications
Prednisolone tebutate is utilized in various clinical settings due to its potent biological activity:
- Rheumatology : Effective in treating acute monoarthritis and other inflammatory joint diseases.
- Dermatology : Used for inflammatory skin conditions due to its anti-inflammatory properties.
- Ophthalmology : Administered in ocular inflammatory diseases.
Study 1: Efficacy in Intra-Articular Injections
A study comparing the efficacy of prednisolone tebutate with other corticosteroids (e.g., betamethasone) demonstrated its superior ability to suppress inflammation induced by monosodium urate (MSU) crystals in a rat model. The results indicated that while all corticosteroids reduced inflammation, prednisolone tebutate showed prolonged effects on inflammation suppression but also led to tissue atrophy .
Study 2: Oral and Maxillofacial Surgery
In a clinical setting involving oral and maxillofacial surgery, prednisolone was administered pre- and post-surgery to manage inflammation effectively. The outcomes showed significant control over inflammatory responses without severe adverse effects, suggesting it is a safe option for managing postoperative inflammation .
Research Findings
Recent studies have focused on the comparative analysis of prednisolone tebutate's effectiveness against other corticosteroids:
Corticosteroid | Inflammation Suppression (Days) | Tissue Atrophy | Comments |
---|---|---|---|
Prednisolone Tebutate | 7 | Significant | Prolonged suppression but risk of tissue damage. |
Betamethasone | 1 | Minimal | Quick action but shorter duration of effect. |
Triamcinolone Hexacetonide | 7 | Significant | Similar profile to prednisolone tebutate. |
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMXXHTVHHLNRO-KAJVQRHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023505 | |
Record name | Prednisolone tebutate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-14-3 | |
Record name | Prednisolone tebutate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7681-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednisolone tebutate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone tebutate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14632 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prednisolone tebutate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLONE TEBUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7A1U282K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Prednisolone Tebutate in the context of inflammation?
A1: Prednisolone Tebutate is a corticosteroid with potent anti-inflammatory properties. While the exact mechanism is not detailed in the provided research, corticosteroids like Prednisolone Tebutate generally work by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. This leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes, and a reduction in the activity of inflammatory cells like leukocytes [, ].
Q2: How does Prednisolone Tebutate compare to other corticosteroid preparations in terms of its effects on monosodium urate (MSU) crystal-induced inflammation?
A2: A study using a rat air pouch model [] compared Prednisolone Tebutate to Betamethasone and Triamcinolone Hexacetonide. It found that while all three corticosteroids suppressed inflammation induced by MSU crystals, they exhibited different profiles. Prednisolone Tebutate and Triamcinolone Hexacetonide demonstrated a slower onset of action but produced a more dramatic suppression of inflammation after 7 days compared to Betamethasone. Interestingly, both Prednisolone Tebutate and Triamcinolone Hexacetonide led to significant atrophy of the membrane lining the air pouch, suggesting potential long-term structural impacts. Furthermore, all three corticosteroids, including Prednisolone Tebutate, were linked to an increased presence of tophus-like structures and persistent MSU crystals compared to the control group. This suggests a potential for these medications to contribute to the development of chronic features in conditions like gout.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.